molecular formula C15H10ClNO2 B12630730 Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-14-4

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

Cat. No.: B12630730
CAS No.: 919293-14-4
M. Wt: 271.70 g/mol
InChI Key: BCJLUTUMGDDVCC-UHFFFAOYSA-N
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Description

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate is a chemical compound with the molecular formula C17H12ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate can be compared with other isoquinoline derivatives, such as:

  • Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate
  • Methyl 9-fluorobenzo[h]isoquinoline-6-carboxylate
  • Methyl 9-iodobenzo[h]isoquinoline-6-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific chlorine substituent, which can affect its interactions with molecular targets and its overall properties .

Properties

CAS No.

919293-14-4

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

InChI

InChI=1S/C15H10ClNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3

InChI Key

BCJLUTUMGDDVCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Cl

Origin of Product

United States

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